molecular formula C8H7N3O3 B2524813 4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 925200-28-8

4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2524813
CAS No.: 925200-28-8
M. Wt: 193.162
InChI Key: IPKLNHHOWOKQKK-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Heterocyclic Core Architecture

The heterocyclic core of 4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid comprises a pyrazole ring fused to an isoxazole moiety, with a methyl group at the 1-position of the pyrazole and a carboxylic acid substituent at the 5-position. This configuration creates a planar aromatic system with potential for intermolecular hydrogen bonding and π-π interactions.

Crystallographic studies of analogous pyrazole-isoxazole hybrids reveal key structural motifs. For example, compounds with carboxylic acid groups often form inversion dimers via O—H⋯O hydrogen bonds, as observed in 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid. The dihedral angle between the pyrazole and isoxazole rings in such systems typically ranges between 7°–52°, depending on substituents and crystal packing forces. While direct crystallographic data for the target compound is unavailable, its structural analogues suggest that the isoxazole-pyrazole junction may adopt a near-coplanar arrangement, enabling efficient π-conjugation.

Key Structural Features

Feature Description
Pyrazole-isoxazole fusion Conjugated π-system with alternating single and double bonds
Methyl substituent Electron-donating group at N1-position of pyrazole
Carboxylic acid Hydrogen-bonding site at C5-position

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

The NMR profile of this compound is expected to reflect its heterocyclic architecture:

  • 1H NMR : A singlet for the pyrazole methyl group (~δ 3.8–4.0 ppm) and distinct signals for isoxazole protons (~δ 6.0–8.0 ppm). The carboxylic acid proton may appear as a broad singlet (~δ 12–13 ppm).
  • 13C NMR : Peaks for carbonyl carbon (~δ 170 ppm), aromatic carbons (~δ 120–150 ppm), and methyl carbon (~δ 35–40 ppm).

Infrared Spectroscopy (IR)

IR spectra would highlight:

  • O–H Stretch : Broad peak at 2500–3300 cm⁻¹ (carboxylic acid).
  • C=O Stretch : Strong absorption at 1700–1750 cm⁻¹ (carboxylic acid).
  • C=N/C–O Stretch : Peaks in the 1600–1500 cm⁻¹ range (isoxazole and pyrazole rings).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption is anticipated in the 250–300 nm range due to conjugation between the pyrazole and isoxazole rings. The methyl group may shift λmax slightly compared to unsubstituted analogues.

Spectroscopic Data Comparison

Technique Observed Peaks/Shifts (Target Compound) Analogues (e.g., CID 7144656)
1H NMR δ 3.8–4.0 (CH3), δ 12–13 (COOH) δ 3.2–3.5 (CH3), δ 12.5 (COOH)
IR 1700 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (O–H) 1710 cm⁻¹ (C=O), 2500–3300 cm⁻¹
UV-Vis λmax ~260 nm λmax ~250 nm

Comparative Analysis with Isoxazole-Pyrazole Hybrid Analogues

The structural and electronic properties of this compound differ from related hybrids in substituent placement and functional group distribution.

Structural Divergence

Compound (CAS) Structure Key Differences
Target (925200-28-8) Isoxazole at C4, methyl at N1, COOH at C5 Methyl on pyrazole, COOH on pyrazole ring
CID 7144656 Isoxazole at C4, methyl on isoxazole, COOH on isoxazole Methyl on isoxazole, COOH on isoxazole ring
CID 6484393 Ethyl-methyl pyrazole linked to isoxazole Alkyl chains and substitution patterns differ

Electronic and Reactivity Implications

  • Electron Distribution : The pyrazole methyl group donates electron density, enhancing reactivity at the adjacent C5 position. In contrast, analogues with isoxazole methyl groups may exhibit reduced nucleophilicity.
  • Hydrogen Bonding : The carboxylic acid group at C5 facilitates stronger intermolecular interactions compared to ester or amide derivatives.

Thermodynamic and Kinetic Profiles

Property Target Compound CID 7144656
Hydrogen Bonding Capacity High (COOH) Moderate (COOH)
Solubility Moderate (polar COOH) Low (ester/amide)
Thermal Stability High (conjugated) Moderate

Properties

IUPAC Name

2-methyl-4-(1,2-oxazol-5-yl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-11-7(8(12)13)5(4-9-11)6-2-3-10-14-6/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKLNHHOWOKQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=CC=NO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925200-28-8
Record name 1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the formation of the isoxazole and pyrazole rings followed by their fusion. One common method involves the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. These rings are then fused under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. Eco-friendly synthetic strategies are preferred, utilizing catalysts like Cu(I) or Ru(II) for the cycloaddition reactions .

Chemical Reactions Analysis

Ruthenium-Catalyzed Rearrangement Reactions

This compound and its derivatives participate in non-decarboxylative rearrangements under ruthenium catalysis. These reactions enable the synthesis of pyrazole- and isoxazole-4-carboxylic acids, bypassing classical decarboxylation pathways .

Reaction Pathways

Substrate TypeCatalystSolventTemperatureProductYield
4-(2-Hydroaminoalkylidenyl)[RuCl₂( p-cymene)]₂ (5 mol%)MeCN70°CPyrazole-4-carboxylic acid (e.g., 3a )68%
4-(2-Hydroxyalkylidenyl)[RuCl₂( p-cymene)]₂ (5 mol%)DMSO120°CIsoxazole-4-carboxylic acid (e.g., 6a–f )72–89%

Key Observations

  • Solvent Dependency : Acetonitrile (MeCN) optimizes yields for pyrazole formation (68%), while DMSO favors isoxazole derivatives .

  • Scalability : Gram-scale reactions retain efficiency (71% yield for 3a in DMSO over 72 hours) .

  • Mechanism : The Ru catalyst stabilizes the carboxylate intermediate via intramolecular hydrogen bonding, enabling non-decarboxylative pathways .

Substituent-Dependent Reactivity

The isoxazole and pyrazole rings influence reactivity:

  • Isoxazole Ring : Susceptible to electrophilic substitution at the 5-position due to electron-deficient nature .

  • Pyrazole Ring : The methyl group at N1 enhances stability, while the carboxylic acid at C5 directs further functionalization .

Comparative Analysis of Reaction Outcomes

ParameterPyrazole PathwayIsoxazole Pathway
Catalyst Loading 5 mol%5 mol%
Reaction Time 12–24 hours6–12 hours
Byproducts Minimal (<5%)Trace amounts
Applications Medicinal chemistry scaffoldsMaterial science intermediates

Mechanistic Insights

The Ru-catalyzed rearrangement involves:

  • Coordination : Ru binds to the carbonyl oxygen of the isoxazolone.

  • Ring Opening : Cleavage of the isoxazole O–N bond generates a metal-stabilized intermediate.

  • Reorganization : Intramolecular cyclization forms the pyrazole or isoxazole ring, retaining the carboxylate group .

Limitations and Challenges

  • Substrate Scope : Primary aminoalkylidenyl derivatives fail to rearrange, limiting applicability .

  • Sensitivity to Solvent : Polar aprotic solvents (e.g., DMSO) are required for high yields, complicating purification .

This compound’s reactivity highlights its versatility in synthesizing bioactive heterocycles, though further studies are needed to explore its full synthetic potential.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid exhibits potential anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, particularly those related to prostate and breast cancers. Studies suggest that the compound may interfere with cancer cell proliferation and induce apoptosis through various signaling pathways, including the inhibition of the PI3K/Akt pathway and modulation of the p53 protein .

Anti-inflammatory Properties
This compound has also shown promise as an anti-inflammatory agent. It has been investigated for its effects on cytokine production and its role in modulating inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Agrochemicals

Pesticide Development
this compound is being explored in the development of new agrochemical formulations. Its structural characteristics allow it to act as a scaffold for designing novel pesticides with enhanced efficacy against pests while minimizing environmental impact. Research is ongoing to evaluate its effectiveness against various agricultural pests and diseases, focusing on its mode of action and potential resistance management strategies .

Materials Science

Polymer Chemistry
In materials science, this compound is being investigated for its incorporation into polymer matrices to enhance thermal stability and mechanical properties. Its unique isoxazole and pyrazole moieties can contribute to improved performance characteristics in high-temperature applications or environments where chemical resistance is critical .

Case Studies

Study Focus Area Findings
Study on Anticancer ActivityCancer ResearchDemonstrated significant inhibition of prostate cancer cell proliferation via PI3K/Akt pathway modulation.
Anti-inflammatory ResearchRheumatologyShowed reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic use in inflammatory diseases.
Agrochemical ApplicationPest ManagementEvaluated as a lead compound for developing new pesticides with reduced toxicity profiles compared to existing options.

Mechanism of Action

The mechanism of action of 4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Molecular Properties

The compound belongs to a family of pyrazole-isoxazole carboxylic acid derivatives. Key structural analogs and their properties are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Substituents Key Features Source
4-Isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid (Target) C₉H₈N₄O₃* 220.19 (calc.) - N1-methyl pyrazole
- Isoxazol-5-yl at C4
- Carboxylic acid at C5
Discontinued; limited commercial data
5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylic acid C₁₀H₁₁N₃O₃ 221.22 - N1-ethyl, C5-methyl pyrazole
- Oxazole-3-carboxylic acid
Ethyl group enhances lipophilicity
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid C₉H₉N₃O₃ 207.19 - C3-methyl pyrazole
- 5-Methylisoxazol-3-yl at C5
- Carboxylic acid at C4
Antitumor and enzyme inhibition activity
3-(1-Ethyl-5-methylpyrazol-4-yl)isoxazole-5-carboxylic acid C₁₀H₁₂N₄O₃ 244.23 - N1-ethyl, C5-methyl pyrazole
- Isoxazole-5-carboxylic acid
Positional isomer of target; safety data available
5-Methyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic acid C₉H₉N₃O₃ 207.19 - Imidazole replaces pyrazole
- Methylisoxazole-4-carboxylic acid
Distinct heterocyclic framework

*Molecular formula inferred based on structural analysis.

Key Structural Differences

  • Substituent Variation : The target compound’s N1-methyl and isoxazol-5-yl groups differ from analogs with ethyl or imidazole substituents. For example, replacing the N1-methyl with an ethyl group (as in ) increases molecular weight and may alter solubility.
  • Positional Isomerism : The target’s isoxazol-5-yl group at pyrazole-C4 contrasts with analogs like 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid, where the isoxazole is at pyrazole-C5 .

Biological Activity

4-Isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, including an isoxazole ring and a pyrazole moiety. This article delves into the biological activities associated with this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H7N3O3C_8H_7N_3O_3, with a molecular weight of 193.16 g/mol. The compound features functional groups that enhance its chemical reactivity and biological activity, particularly the carboxylic acid group which may play a crucial role in its interaction with biological targets .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives often possess anti-inflammatory properties. The structural characteristics of this compound may allow it to inhibit inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes or other related pathways .

Anticancer Potential

The anticancer activity of compounds with similar structures has been explored extensively. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines. While direct studies on this compound are sparse, its structural analogs have demonstrated promising results in inhibiting tumor growth and cell proliferation .

Research Findings and Case Studies

A review of recent literature reveals several studies focusing on the biological activities of pyrazole derivatives. Here are some notable findings:

Study ReferenceCompound TestedBiological ActivityIC50 Value
Novel Pyrazole DerivativeAnticancer (against multiple cell lines)IC50 = 2.76 µM (OVXF 899)
Pyrazole DerivativeAnti-inflammatory (COX inhibition)Not specified
Pyrazole SeriesAntimicrobial ActivityModerate activity

These findings suggest that compounds structurally related to this compound could serve as promising candidates for further development in therapeutic applications.

The mechanisms by which this compound exerts its biological effects likely involve interactions with specific enzymes or receptors within the body. Preliminary data indicate potential binding affinities to targets involved in inflammation and cancer pathways, although detailed mechanistic studies are still required to elucidate these interactions fully .

Q & A

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldReference
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C65–75%
Ester HydrolysisNaOH (2M), EtOH, reflux, 6h~90%

How should researchers characterize this compound using spectroscopic methods?

Basic Research Question
A combination of techniques ensures structural validation and purity assessment:

  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O peaks (~1680–1720 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups on pyrazole (~δ 2.5–3.5 ppm) and isoxazole protons (~δ 6.5–8.0 ppm) .
    • ¹³C NMR : Carboxylic acid carbonyl (~δ 165–170 ppm) and heterocyclic carbons .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. Example Data for Analogous Compounds :

TechniqueKey Peaks/ShiftsReference
IR (KBr)1695 cm⁻¹ (C=O)
¹H NMR (DMSO-d₆)δ 3.2 (s, 3H, CH₃), δ 6.8 (s, 1H, isoxazole)

How do substituents on the pyrazole and isoxazole rings influence bioactivity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) on the phenyl ring enhance metabolic stability and target binding .
  • Methyl Groups on the pyrazole improve solubility but may reduce affinity for hydrophobic binding pockets .
  • Isoxazole Modifications : Replacing isoxazole with triazole alters hydrogen-bonding interactions in enzyme inhibition assays .

Q. Methodological Approach :

  • Synthesize analogs with systematic substituent variations.
  • Test in vitro activity (e.g., enzyme inhibition, cytotoxicity) and correlate with computational docking studies .

What strategies optimize reaction yields in cross-coupling steps?

Advanced Research Question
Yield optimization requires:

  • Catalyst Screening : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki-Miyaura reactions for pyrazole derivatives .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of boronic acids .
  • Temperature Control : Maintaining 80–100°C prevents side reactions like homocoupling .

Q. Case Study :

  • Pd(PPh₃)₄ in DMF/H₂O at 80°C increased yields from 50% to 75% compared to Pd(OAc)₂ .

How can contradictions in biological activity data across studies be resolved?

Advanced Research Question
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
  • Compound Purity : Impurities ≥5% can skew IC₅₀ values; validate via HPLC (>95% purity) .
  • Solubility Issues : Use DMSO stocks ≤0.1% to avoid precipitation in aqueous buffers .

Q. Resolution Protocol :

  • Replicate assays under standardized conditions.
  • Validate purity and stability via accelerated degradation studies (40°C/75% RH, 24h) .

What computational methods predict the reactivity of this compound?

Advanced Research Question

  • DFT Calculations : Model electrophilic/nucleophilic sites using Gaussian09 at B3LYP/6-31G(d) level .
  • Molecular Dynamics (MD) : Simulate binding modes with target proteins (e.g., COX-2) using GROMACS .
  • ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions .

Q. Example Findings :

  • Methyl groups increase logP by ~0.5 units, affecting membrane permeability .
  • Isoxazole oxygen participates in hydrogen bonds with kinase active sites .

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